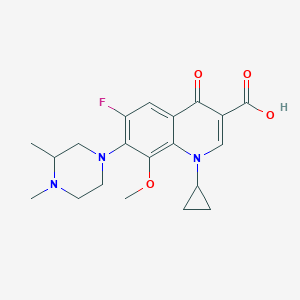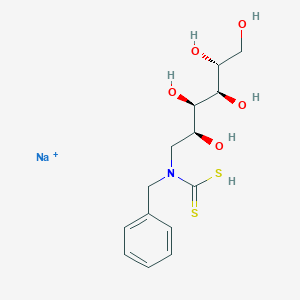
Nbg-dtc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBG-DTC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NBG-DTC, also known as N-benzyl-2-nitro-1H-imidazole-1-ethanol, is a synthetic organic compound synthesized through a specific method.
Mécanisme D'action
The mechanism of action of NBG-DTC varies depending on its application. In medicine, NBG-DTC is thought to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death. In agriculture, NBG-DTC is thought to act as a pesticide by disrupting the nervous system of insects and fungi. In environmental science, NBG-DTC is thought to remove heavy metals from contaminated water sources through a process of chelation, which involves the binding of metal ions to the NBG-DTC molecule.
Effets Biochimiques Et Physiologiques
NBG-DTC has been shown to have various biochemical and physiological effects, depending on its concentration and application. In medicine, NBG-DTC has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in various diseases. In agriculture, NBG-DTC has been shown to disrupt the nervous system of insects and fungi, leading to their death. In environmental science, NBG-DTC has been shown to effectively remove heavy metals from contaminated water sources, which can help prevent environmental damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBG-DTC in lab experiments is its versatility. It can be used in various scientific fields, including medicine, agriculture, and environmental science. It also has a relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using NBG-DTC in lab experiments is its solubility, which can make it difficult to dissolve in certain solvents. It also has a relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for the study of NBG-DTC. In medicine, further research is needed to determine its potential as a cancer therapy, as well as its anti-inflammatory properties. In agriculture, further research is needed to determine its effectiveness as a pesticide and its potential impact on non-target organisms. In environmental science, further research is needed to determine its potential as a water purification agent and its long-term effects on the environment.
Conclusion:
In conclusion, NBG-DTC is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of NBG-DTC in various scientific fields.
Méthodes De Synthèse
NBG-DTC is synthesized through a multi-step process that involves the reaction of benzylamine with nitroethane, followed by the reduction of the resulting nitrostyrene with sodium borohydride. The final step involves the reaction of the intermediate with an acid catalyst, which results in the formation of NBG-DTC.
Applications De Recherche Scientifique
NBG-DTC has been extensively studied for its potential applications in various scientific fields. In medicine, NBG-DTC has been shown to possess antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as a cancer therapy, as it has been shown to induce apoptosis in cancer cells. In agriculture, NBG-DTC has been studied for its potential as a pesticide, as it has been shown to possess insecticidal and fungicidal properties. In environmental science, NBG-DTC has been studied for its potential as a water purification agent, as it has been shown to effectively remove heavy metals from contaminated water sources.
Propriétés
Numéro CAS |
102996-80-5 |
|---|---|
Nom du produit |
Nbg-dtc |
Formule moléculaire |
C14H21NNaO5S2+ |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
sodium;benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2.Na/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9;/h1-5,10-13,16-20H,6-8H2,(H,21,22);/q;+1/t10-,11+,12+,13+;/m0./s1 |
Clé InChI |
BKOVQKBWCURYNR-VXERAZRLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S.[Na+] |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |
Numéros CAS associés |
110771-92-1 (Parent) |
Synonymes |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



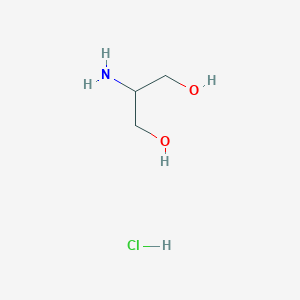
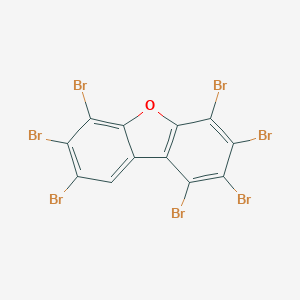
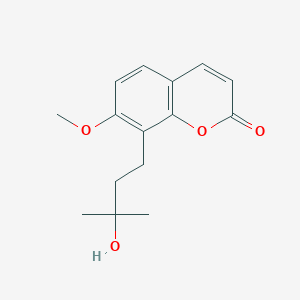
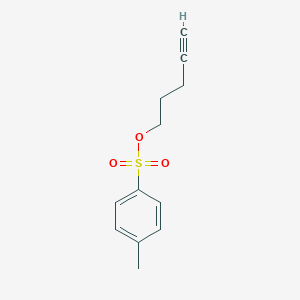
![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)

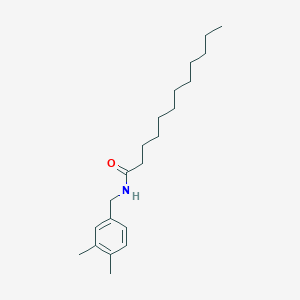
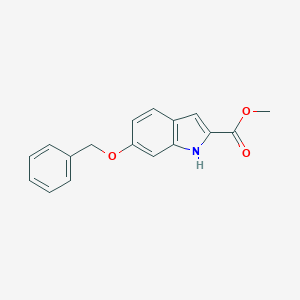
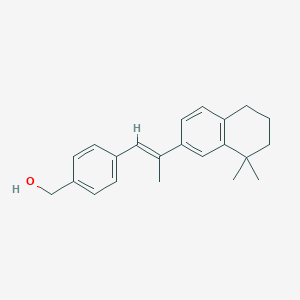
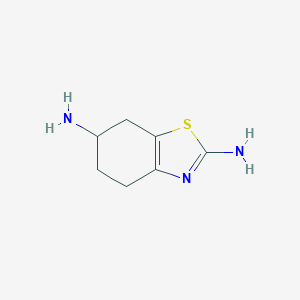
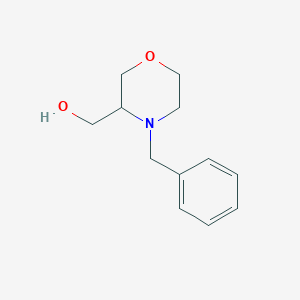

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
